molecular formula C11H14 B14566208 1-(But-1-en-1-yl)-2-methylbenzene CAS No. 61337-36-8

1-(But-1-en-1-yl)-2-methylbenzene

Cat. No.: B14566208
CAS No.: 61337-36-8
M. Wt: 146.23 g/mol
InChI Key: FFWIWOGEFRVJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-1-en-1-yl)-2-methylbenzene is an organic compound with the molecular formula C11H14 It is a derivative of benzene, where a butenyl group is attached to the benzene ring at the first position, and a methyl group is attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(But-1-en-1-yl)-2-methylbenzene can be synthesized through various methods. One common approach involves the alkylation of toluene (methylbenzene) with but-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(But-1-en-1-yl)-2-methylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group, resulting in 1-(Butyl)-2-methylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Products may include 1-(But-1-en-1-yl)-2-methylbenzyl alcohol, 1-(But-1-en-1-yl)-2-methylbenzaldehyde, and 1-(But-1-en-1-yl)-2-methylbenzoic acid.

    Reduction: The major product is 1-(Butyl)-2-methylbenzene.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

1-(But-1-en-1-yl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives may be studied for their potential biological activities.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(But-1-en-1-yl)-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that lead to the formation of oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-(But-1-en-1-yl)-2-(sec-butyl)disulfane: This compound has a similar butenyl group but differs in the presence of a disulfane group.

    (E)-but-1-en-1-ylbenzene: This compound is similar but lacks the methyl group at the second position.

Uniqueness

1-(But-1-en-1-yl)-2-methylbenzene is unique due to the specific positioning of the butenyl and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

61337-36-8

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1-but-1-enyl-2-methylbenzene

InChI

InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h4-9H,3H2,1-2H3

InChI Key

FFWIWOGEFRVJIU-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.